1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol
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Description
“1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol” is a chemical compound with the CAS Number: 427876-87-7 . It has a molecular weight of 222.23 . The IUPAC name for this compound is 1-[4-(trifluoromethoxy)phenyl]ethanethiol .
Molecular Structure Analysis
The InChI code for “1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol” is 1S/C9H9F3OS/c1-6(14)7-2-4-8(5-3-7)13-9(10,11)12/h2-6,14H,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Electrochromic Devices
Compounds with a 4-(Trifluoromethoxy)phenyl fragment have been used in the creation of electrochromic devices . Specifically, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . These materials can change their color upon applying various potentials or undergoing a redox process, which makes them suitable for use in devices like auto-dimming mirrors and smart windows .
Inhibitors of Soluble Epoxide Hydrolase
N,N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment have been synthesized and found to be promising as inhibitors of human soluble epoxide hydrolase . This enzyme plays a role in various diseases, so these compounds could potentially be used in the development of new treatments .
Agrochemical Research
The trifluoromethoxy group is becoming increasingly important in agrochemical research . Its high electronegativity and lipophilicity can enhance the stability of agrochemicals .
Pharmaceutical Chemistry
Similarly, the trifluoromethoxy group is also significant in pharmaceutical chemistry . It’s often introduced as a structural fragment in the design of new drugs .
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-6(14)7-2-4-8(5-3-7)13-9(10,11)12/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXGPBJPXSJZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol |
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